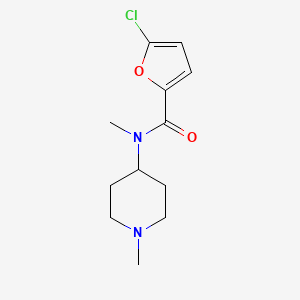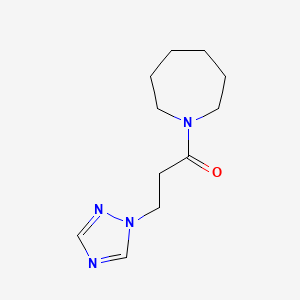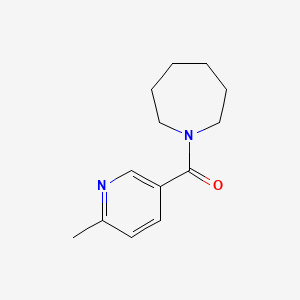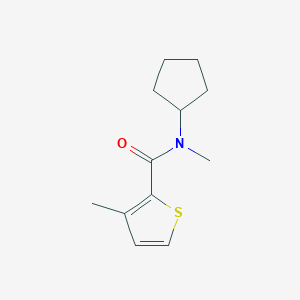
(E)-3-(2-methyl-1,3-thiazol-4-yl)-1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-methyl-1,3-thiazol-4-yl)-1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one, commonly known as MTMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the class of thiazole derivatives and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of MTMP is not fully understood, but it is believed to involve the inhibition of various cellular processes, including cell proliferation, angiogenesis, and inflammation. MTMP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. MTMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MTMP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the expression of inflammatory genes. MTMP has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MTMP is its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, MTMP has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, the synthesis of MTMP requires specialized equipment and expertise, and the compound is not commercially available. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of MTMP.
Direcciones Futuras
There are several future directions for research on MTMP. One area of interest is the development of more efficient and cost-effective synthesis methods for MTMP. Additionally, further research is needed to fully understand the mechanism of action of MTMP and its potential therapeutic applications. Studies on the safety and efficacy of MTMP in animal models and clinical trials are also needed to determine its potential as a therapeutic agent. Finally, research on the combination of MTMP with other drugs or therapies may provide new avenues for the treatment of cancer and other diseases.
Métodos De Síntesis
MTMP can be synthesized through a multi-step process, starting with the reaction of 2-methyl-4-thiocyanatothiazole with 2-phenylpyrrolidine. The resulting product is then subjected to a reaction with acetic anhydride and triethylamine to yield the final product, MTMP. The synthesis of MTMP requires specialized equipment and expertise, and the compound is not commercially available.
Aplicaciones Científicas De Investigación
MTMP has been the subject of scientific research due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-tumor, and anti-oxidant properties. Studies have shown that MTMP can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, MTMP has shown promise in reducing inflammation and oxidative stress, which are implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
(E)-3-(2-methyl-1,3-thiazol-4-yl)-1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-18-15(12-21-13)9-10-17(20)19-11-5-8-16(19)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSWMVAXTQFVTO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=CC(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C/C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)

![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)


![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)
